(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The compound contains a cyclopropane ring, which is a three-membered carbon ring, attached to a 1,2,4-oxadiazole ring via a methoxymethyl group. The 1,2,4-oxadiazole ring is a heterocyclic compound, containing three carbon atoms, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data.Scientific Research Applications
1. Chiral Cyclopropane Derivatives
Research by Nishiyama, Oda, and Inouye (1974) on the absolute configurations of chiral cyclopropanes, including (1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid, establishes the importance of these compounds in understanding molecular structures and stereochemistry. These findings are critical for the development of chiral compounds in pharmaceuticals and other applications (Nishiyama, Oda, & Inouye, 1974).
2. Heterocyclic Derivatives Synthesis
Sharba, Al-Bayati, Rezki, and Aouad (2005) demonstrated the creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid. These compounds, containing thiadiazole and 1,2,4-triazole moieties, show the versatility of cyclopropane derivatives in synthesizing diverse molecular structures, with potential applications in material science and pharmaceutical research (Sharba, Al-Bayati, Rezki, & Aouad, 2005).
3. Conformational Restriction in Biologically Active Compounds
Kazuta, Matsuda, and Shuto (2002) explored the use of the cyclopropane ring in restricting the conformation of biologically active compounds. Their work in synthesizing chiral cyclopropanes as analogues of histamine highlights the potential of these compounds in enhancing the activity and specificity of pharmaceuticals (Kazuta, Matsuda, & Shuto, 2002).
Safety And Hazards
properties
IUPAC Name |
(1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-3-6-9-7(14-10-6)4-2-5(4)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTORAOVWDCQGF-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NOC(=N1)[C@@H]2C[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid |
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